(5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15BrN2OS and its molecular weight is 351.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Properties
Researchers have synthesized derivatives with bromine and evaluated their in vitro antioxidant activities. Compounds with phenolic rings and hydroxyl groups have shown effective antioxidant power, indicating their potential as molecules with antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Acetylcholinesterase Inhibitors
A novel series of arylisoxazole-phenylpiperazines designed and synthesized showed significant inhibitory activity towards acetylcholinesterase, suggesting potential applications in treating diseases associated with cholinergic dysfunction (Saeedi et al., 2019).
Antifungal Activity
The synthesis of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives demonstrated promising antifungal activity, suggesting the potential of these compounds for development into antifungal agents (Lv et al., 2013).
Anti-inflammatory Activity
Compounds synthesized from gallic acid derivatives showed good anti-inflammatory activity in in vivo models, indicating their potential for development into anti-inflammatory drugs (Arunkumar et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By analogy with similar compounds, it may affect the cholinergic system by inhibiting ache and modulating acetylcholine levels .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .
Result of Action
Similar compounds have been shown to enhance cognition functions by increasing acetylcholine levels .
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c16-14-7-6-13(20-14)15(19)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFSLMPHJGQQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.